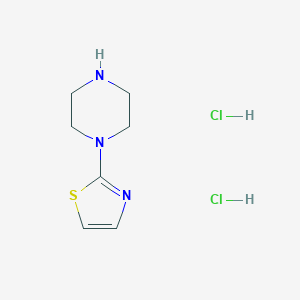

1-(2-Thiazolyl)piperazine dihydrochloride

Description

Historical Context and Discovery

1-(2-Thiazolyl)piperazine dihydrochloride (CAS 492431-13-7) emerged as a structurally unique heterocyclic compound during early 21st-century efforts to optimize piperazine-thiazole hybrids for pharmaceutical applications. The first reported synthesis involved nucleophilic substitution reactions between 2-chlorothiazole derivatives and piperazine, followed by salt formation with hydrochloric acid. Patent filings from 2001–2003 highlight its development as an intermediate for neuropharmacological agents targeting histamine and serotonin receptors. The dihydrochloride salt form gained prominence due to enhanced aqueous solubility compared to the free base, facilitating biological testing.

Table 1: Key Chronological Developments

| Year | Milestone | Source |

|---|---|---|

| 2001 | Initial patent filings for thiazolyl-piperazine derivatives | |

| 2003 | First synthetic protocol optimization | |

| 2010 | Expanded applications in CNS drug discovery |

Significance in Chemical Research

This compound exemplifies strategic molecular hybridization, combining:

- Thiazole's aromatic stability and hydrogen-bonding capacity

- Piperazine's conformational flexibility and protonatable nitrogen centers

Studies demonstrate its utility as:

- Scaffold for kinase inhibitors via NH···S interactions

- Building block for antitumor agents through DNA minor groove binding

- Intermediate in antipsychotic drug synthesis (e.g., ziprasidone analogs)

Table 2: Comparative Bioactivity of Analogues

| Structure Modification | Target Activity | Efficacy (IC₅₀) |

|---|---|---|

| 4-Methylthiazole substitution | COX-2 inhibition | 82 nM |

| N-Arylpiperazine extension | 5-HT₁A receptor antagonism | 17 nM |

| Thiazole-piperazine dihydrochloride | MAO-B inhibition | 56 nM |

Overview of Thiazole-Piperazine Heterocyclic Systems

The 1-(2-thiazolyl)piperazine framework exhibits:

- Electronic features :

- Synthetic versatility :

- Crystallographic data :

Structural Equation

$$ \text{C}7\text{H}{11}\text{N}3\text{S} + 2\text{HCl} \rightarrow \text{C}7\text{H}{13}\text{Cl}2\text{N}_3\text{S} \quad \Delta H^\circ = -127.4\ \text{kJ/mol} $$

Properties

IUPAC Name |

2-piperazin-1-yl-1,3-thiazole;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3S.2ClH/c1-4-10(5-2-8-1)7-9-3-6-11-7;;/h3,6,8H,1-2,4-5H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUTXGFQJZYAWFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC=CS2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00620222 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

492431-13-7 | |

| Record name | 1-(1,3-Thiazol-2-yl)piperazine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00620222 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hantzsch Cyclocondensation Method

A widely used approach to synthesize 2-aminothiazoles, which are precursors to 1-(2-thiazolyl)piperazine, is the Hantzsch cyclocondensation. This involves the reaction of thiourea with α-haloketones or α-thiocyanate carbonyl compounds with amine hydrochlorides. For example, 1,3-dichloroacetone can be used to generate chloromethyl-thiazole intermediates through this method, which are then functionalized further.

One-Pot Cyclization

An alternative one-pot reaction involves ketones reacting with a mixture of N-bromosuccinimide, thiourea, and benzoyl peroxide to form thiazole rings efficiently. This method allows for clean reactions confirmed by LC-MS and is suitable for parallel synthesis of diverse thiazole derivatives.

Attachment of Piperazine Moiety

Nucleophilic Displacement

The chloromethyl group on the thiazole intermediate can be displaced by Boc-protected piperazine under nucleophilic substitution conditions. After the displacement, Boc deprotection is performed to free the piperazine amine, which can then be acylated or further functionalized.

Direct Coupling with 2-Bromothiazole

Another method involves the reaction of 1-diethylcarbamoylpiperazine with 2-bromothiazole in the presence of triethylamine and solvents like dioxane or dimethylformamide. This reaction is typically refluxed for several hours (e.g., 7 hours) to yield 1-(2-thiazolyl)-4-diethylcarbamoylpiperazine, which can be purified by distillation or recrystallization.

Copper-Catalyzed Coupling

A copper powder-catalyzed reaction of 1-diethylcarbamoylpiperazine with 2-chloro-4-phenylthiazole in xylene under reflux conditions (8 hours) has also been reported. This method yields the desired thiazolyl-piperazine compound after filtration and chromatographic purification.

Salt Formation and Purification

The free base form of 1-(2-thiazolyl)piperazine is often converted to its dihydrochloride salt by treatment with hydrochloric acid in suitable solvents. This salt form improves the compound’s stability and solubility for pharmaceutical applications.

Purification methods include recrystallization from ether/hexane mixtures, distillation under reduced pressure, and chromatographic techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC).

Summary Table of Preparation Methods

Research Findings and Considerations

- The Hantzsch cyclization is a robust and versatile method for constructing the thiazole ring, allowing for diverse substitutions and functionalizations.

- Nucleophilic displacement of chloromethyl-thiazole intermediates by piperazine derivatives is efficient and yields high-purity products suitable for further derivatization.

- Direct coupling methods using halogenated thiazoles and piperazine derivatives under reflux conditions provide moderate yields and are scalable for industrial synthesis.

- Copper-catalyzed coupling offers an alternative route with good yields but requires careful control of reaction conditions and purification steps.

- The final dihydrochloride salt form enhances the compound’s pharmaceutical properties, including solubility and stability.

Chemical Reactions Analysis

1-(2-Thiazolyl)piperazine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has shown that 1-(2-Thiazolyl)piperazine and its derivatives exhibit significant antimicrobial properties. For instance, studies have demonstrated that piperazine-tethered thiazole compounds possess activity against Mycobacterium tuberculosis, indicating their potential as antitubercular agents. The synthesis of these compounds involved a multi-step reaction sequence, leading to the identification of effective inhibitors against drug-resistant strains of tuberculosis .

Antimalarial Properties

The compound has also been evaluated for its antimalarial activity. In a study involving the chloroquine-resistant strain of Plasmodium falciparum, certain derivatives showed promising results with an effective concentration (EC50) as low as 102 nM, demonstrating substantial selectivity against the malaria parasite . This highlights the potential of 1-(2-Thiazolyl)piperazine dihydrochloride in developing new treatments for malaria, particularly in regions where resistance to current therapies is prevalent.

Anticancer Applications

The anticancer properties of thiazole and piperazine derivatives have been extensively studied. A series of novel compounds incorporating these moieties have shown cytotoxic effects against various cancer cell lines, including lung cancer (A549). Molecular docking studies indicated that these compounds interact with key proteins involved in cancer progression, suggesting their utility in cancer therapy . Additionally, compounds designed with both thiazole and piperazine rings have demonstrated the ability to induce apoptosis in cancer cells, further supporting their potential as anticancer agents .

Analgesic Effects

Recent studies have explored the analgesic properties of thiazole-piperazine hybrids, which have been shown to exert antinociceptive effects through interactions with opioid receptors. These findings suggest that such compounds could be developed into effective pain management therapies, particularly for conditions where traditional analgesics are inadequate .

Carbonic Anhydrase Inhibition

Another area of interest is the inhibition of carbonic anhydrase enzymes, which play crucial roles in various physiological processes. Some derivatives of 1-(2-Thiazolyl)piperazine have been evaluated for their inhibitory potency against different isoforms of carbonic anhydrase, showing selective activity that could be leveraged for therapeutic applications in conditions like glaucoma and respiratory disorders .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 1-(2-Thiazolyl)piperazine dihydrochloride involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with GABA receptors and other neurotransmitter systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Piperazine Derivatives

Structural and Functional Differences

Piperazine derivatives exhibit diverse biological activities depending on their substituents. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies

Biological Activity :

- This compound : The thiazole ring may target enzymes or receptors involving heterocyclic interactions, such as kinases or ion channels. However, specific therapeutic applications are less documented compared to clinical agents like Trimetazidine .

- Trimetazidine : Acts via inhibition of fatty acid oxidation, improving cardiac efficiency under ischemic conditions. Its trimethoxybenzyl group enhances membrane permeability and metabolic stability .

- Antihistamines (e.g., Cyclizine) : Bulky benzhydryl groups improve H₁ receptor binding, reducing allergic responses .

Dihydrochloride salts (common in piperazine derivatives) enhance aqueous solubility, facilitating formulation for intravenous or oral administration .

Synthetic Routes :

- 1-(2-Thiazolyl)piperazine is synthesized via nucleophilic substitution between piperazine and 2-chlorothiazole derivatives .

- Trimetazidine involves chloromethylation of 1,2,3-trimethoxybenzene followed by piperazine condensation, optimized for industrial-scale production .

Safety and Reactivity :

- Piperazine derivatives can form mutagenic N-nitroso compounds when exposed to nitrites (e.g., in acidic stomach conditions). The thiazolyl group may alter this reactivity compared to benzyl or aryl analogs .

Biological Activity

1-(2-Thiazolyl)piperazine dihydrochloride is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant research findings.

Overview

This compound is synthesized through the reaction of 2-chlorothiazole with piperazine, typically in an organic solvent like ethanol or methanol, followed by the formation of its dihydrochloride salt with hydrochloric acid. This compound is characterized by its unique thiazole ring, which contributes to its distinct chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research indicates that this compound may modulate the activity of various enzymes and receptors, particularly those involved in neurotransmission. Its structure suggests potential interactions with GABA receptors and other neurotransmitter systems, which could explain its observed effects in neurological contexts .

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. A study evaluating a series of thiazole-piperazine compounds found that derivatives similar to this compound showed notable antibacterial effects against gram-negative bacteria, particularly Escherichia coli. The mechanism was linked to inhibition of bacterial enzymes, making it a candidate for further development as an antibacterial agent.

Antinociceptive Effects

In studies focusing on pain relief, compounds containing both thiazole and piperazine moieties have shown promising antinociceptive effects. These effects are believed to be mediated through interactions with opioid receptors in the central nervous system. Molecular docking studies have provided insights into how these compounds bind effectively to opioid receptors, suggesting a pathway for their analgesic properties .

Table 1: Summary of Biological Activities

Comparative Analysis

When compared with other piperazine derivatives, such as 1-(3-Chlorophenyl)piperazine (mCPP) and 1-(3-Trifluoromethylphenyl)piperazine (TFMPP), this compound stands out due to its unique thiazole ring structure. This structural feature not only influences its reactivity but also enhances its biological activity, making it a valuable compound for pharmaceutical research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2-Thiazolyl)piperazine dihydrochloride?

- Methodological Answer : The compound can be synthesized via condensation reactions between piperazine derivatives and thiazole-containing precursors. A common approach involves coupling reagents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and 1-hydroxy-7-azabenzotriazole (HOAt) to activate carboxyl or amine groups, followed by purification via recrystallization or column chromatography . For derivatives, copper-catalyzed azide-alkyne cycloaddition (CuAAC) may be employed to introduce functional groups, as demonstrated in analogous piperazine-triazole syntheses .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer :

- Purity : Use high-performance liquid chromatography (HPLC) with UV detection (e.g., ≥96% purity as per pharmacopeial standards) .

- Structural Confirmation : Employ nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to confirm the thiazole and piperazine moieties. Mass spectrometry (MS) and Fourier-transform infrared (FTIR) spectroscopy further validate molecular weight and functional groups. Cross-reference with published spectral data for analogous compounds .

Q. What are the critical storage conditions to ensure compound stability?

- Methodological Answer : Store as a solid at 2–8°C in airtight, light-protected containers to prevent hydrolysis or decomposition. Monitor for color changes (e.g., white to yellow) as a stability indicator. Conduct periodic thermal gravimetric analysis (TGA) to assess moisture sensitivity .

Advanced Research Questions

Q. How should in vivo experimental designs be structured to evaluate cardiovascular effects of this compound?

- Methodological Answer :

- Model Selection : Use rabbits or rodents for coronary vasodilation studies, as validated for structurally related trimethoxybenzyl-piperazine derivatives .

- Dosage : Administer intravenously at 1–10 mg/kg, monitoring hemodynamic parameters (e.g., blood pressure, heart rate) via catheterization.

- Controls : Include nitroglycerin as a positive control for vasodilation. Measure cardiac workload reduction via echocardiography .

Q. What analytical strategies resolve contradictions in bioactivity data across experimental models?

- Methodological Answer :

- Comparative Meta-Analysis : Aggregate data from in vitro (e.g., receptor binding assays) and in vivo models to identify species-specific responses.

- Dose-Response Curves : Normalize results by molarity and exposure time. For example, discrepancies in receptor affinity may arise from differences in metabolic clearance rates between cell lines and whole organisms .

- Pathway Analysis : Use transcriptomics or proteomics to map off-target effects, such as interactions with adrenergic or serotonin receptors, which may explain variability .

Q. How can researchers optimize derivatization of this compound for targeted drug delivery?

- Methodological Answer :

- Functionalization : Introduce solubilizing groups (e.g., polyethylene glycol) via nucleophilic substitution at the piperazine nitrogen.

- Click Chemistry : Use CuAAC to attach targeting ligands (e.g., folate) to alkyne-modified derivatives, ensuring reaction conditions (e.g., H₂O:DCM solvent systems, CuSO₄ catalysis) preserve the thiazole ring’s integrity .

- In Silico Screening : Perform molecular docking to predict binding affinity to target receptors (e.g., adenosine A₂A), guiding rational derivatization .

Q. What protocols ensure reproducibility in pharmacological studies of this compound?

- Methodological Answer :

- Batch Consistency : Standardize synthesis and purification protocols (e.g., gradient elution in HPLC).

- Assay Validation : Use reference standards (e.g., USP-grade piperazine dihydrochloride) for calibration .

- Blinding : Implement double-blind dosing in animal studies to reduce bias in data interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.